molecular formula C18H29N3O4 B4909326 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea

Cat. No.: B4909326
M. Wt: 351.4 g/mol
InChI Key: IWDFEMNNLZERCC-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea is a synthetic organic compound characterized by its unique chemical structure It contains a morpholine ring, two ethoxy groups, and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea typically involves multiple steps. One common method starts with the nitration of 2,5-diethoxyaniline to form 2,5-diethoxy-4-nitroaniline. This intermediate is then reduced to 2,5-diethoxy-4-aminophenyl, which is subsequently reacted with morpholine to yield 2,5-diethoxy-4-morpholin-4-ylphenylamine. Finally, this amine is treated with propyl isocyanate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diethoxy-4-morpholin-4-ylphenylurea
  • 2,5-Diethoxy-4-morpholin-4-ylphenylthiourea
  • 2,5-Diethoxy-4-morpholin-4-ylphenylcarbamate

Uniqueness

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylurea moiety, in particular, differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications .

Properties

IUPAC Name

1-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-4-7-19-18(22)20-14-12-17(25-6-3)15(13-16(14)24-5-2)21-8-10-23-11-9-21/h12-13H,4-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFEMNNLZERCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1OCC)N2CCOCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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